molecular formula C9H6ClFN2O B13607825 3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine

3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine

Cat. No.: B13607825
M. Wt: 212.61 g/mol
InChI Key: UCIILPQRIAGYOB-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine is a heterocyclic compound that features an isoxazole ring substituted with a 5-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine typically involves the formation of the isoxazole ring through a [3+2] cycloaddition reaction. One common method is the reaction of an alkyne with a nitrile oxide, which can be generated in situ from hydroxyimoyl halides under basic conditions (e.g., NaHCO₃) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve catalyst-free and microwave-assisted one-pot methods, which have been reported to be efficient for the synthesis of 5-substituted isoxazoles . These methods are advantageous due to their efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted isoxazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include various substituted isoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)isoxazol-5-amine
  • 3-(4-Fluorophenyl)isoxazol-5-amine
  • 3-(2-Fluorophenyl)isoxazol-5-amine

Uniqueness

3-(5-Chloro-2-fluorophenyl)isoxazol-5-amine is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other isoxazole derivatives .

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

3-(5-chloro-2-fluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6ClFN2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,12H2

InChI Key

UCIILPQRIAGYOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NOC(=C2)N)F

Origin of Product

United States

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